4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
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Overview
Description
4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide is a complex organic compound that features a bromine atom, dichlorohydroxybenzylidene group, and a hydrazinylcarbonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide typically involves multi-step organic reactionsThe dichlorohydroxybenzylidene group is then added via a condensation reaction with appropriate aldehydes and hydrazine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-bromobenzamide: Shares the bromine-substituted benzamide core but lacks the additional functional groups.
3,5-dichloro-2-hydroxybenzylidene derivatives: Similar in structure but may have different substituents on the benzylidene group.
Uniqueness
4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide is unique due to its combination of bromine, dichlorohydroxybenzylidene, and hydrazinylcarbonyl groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C21H14BrCl2N3O3 |
---|---|
Molecular Weight |
507.2 g/mol |
IUPAC Name |
4-[(4-bromobenzoyl)amino]-N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H14BrCl2N3O3/c22-15-5-1-12(2-6-15)20(29)26-17-7-3-13(4-8-17)21(30)27-25-11-14-9-16(23)10-18(24)19(14)28/h1-11,28H,(H,26,29)(H,27,30)/b25-11+ |
InChI Key |
FZPMNDORIRBCQL-OPEKNORGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O)NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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